Allopumiliotoxin 267a

Description

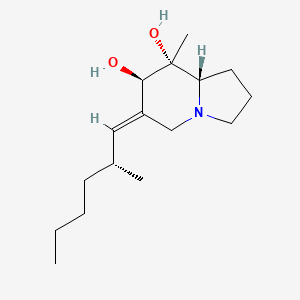

Structure

2D Structure

3D Structure

Properties

CAS No. |

73376-38-2 |

|---|---|

Molecular Formula |

C16H29NO2 |

Molecular Weight |

267.41 g/mol |

IUPAC Name |

(6E,7R,8R,8aS)-8-methyl-6-[(2R)-2-methylhexylidene]-1,2,3,5,7,8a-hexahydroindolizine-7,8-diol |

InChI |

InChI=1S/C16H29NO2/c1-4-5-7-12(2)10-13-11-17-9-6-8-14(17)16(3,19)15(13)18/h10,12,14-15,18-19H,4-9,11H2,1-3H3/b13-10+/t12-,14+,15-,16-/m1/s1 |

InChI Key |

LWXKAVPXEDNHLL-VRUXTKGDSA-N |

SMILES |

CCCCC(C)C=C1CN2CCCC2C(C1O)(C)O |

Isomeric SMILES |

CCCC[C@@H](C)/C=C/1\CN2CCC[C@H]2[C@@]([C@@H]1O)(C)O |

Canonical SMILES |

CCCCC(C)C=C1CN2CCCC2C(C1O)(C)O |

Synonyms |

allo-pumiliotoxin 267A allopumiliotoxin 267A |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Characterization of Allopumiliotoxin 267a in Poison Dart Frogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allopumiliotoxin 267a, a potent neurotoxin, stands as a compelling subject of study in the fields of natural product chemistry, pharmacology, and toxicology. First identified in the skin secretions of poison dart frogs of the family Dendrobatidae, this complex indolizidine alkaloid is a testament to the intricate chemical defense mechanisms evolved in the animal kingdom.[1][2] Notably, it is not produced de novo by the frogs but is rather a metabolic product of pumiliotoxin 251D, a compound sequestered from their diet of arthropods.[1] This biotransformation results in a molecule with significantly enhanced biological activity, making it a molecule of interest for understanding toxin evolution and for its potential as a pharmacological tool. This guide provides a comprehensive overview of the discovery, structure, synthesis, and biological activity of this compound, with a focus on the experimental methodologies and quantitative data essential for researchers in the field.

Discovery and Isolation

This compound was discovered as part of extensive studies on the chemical defenses of poison dart frogs. It is found in the skin of several species of the genus Dendrobates.[1] The biosynthesis of this compound is a fascinating example of metabolic modification of a dietary precursor. The frogs ingest pumiliotoxin 251D from arthropods, which is then hydroxylated to the more toxic this compound.[1][3][4] This enzymatic conversion is catalyzed by a pumiliotoxin 7-hydroxylase.[3][4]

Experimental Protocol: Isolation from Frog Skin

The isolation of this compound from the skin of Dendrobates species is a multi-step process involving extraction and chromatographic separation.

Materials:

-

Frog skin tissue

-

Methanol

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Extraction: Frog skins are minced and extracted with methanol. The methanolic extract is then concentrated under reduced pressure.

-

Acid-Base Extraction: The residue is dissolved in 0.1 N HCl and washed with CH₂Cl₂ to remove neutral and acidic compounds. The acidic aqueous layer is then basified with 0.1 N NaOH to a pH of approximately 9-10.

-

Alkaloid Extraction: The basic aqueous solution is extracted multiple times with CH₂Cl₂. The combined organic layers contain the crude alkaloid fraction.

-

Drying and Concentration: The CH₂Cl₂ extract is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

Chromatographic Purification: The crude alkaloid mixture is subjected to column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to separate the different alkaloids. Fractions are monitored by thin-layer chromatography (TLC) or GC-MS.

-

Identification: Fractions containing this compound are identified by their characteristic mass spectrum and retention time on GC-MS.

Workflow for Alkaloid Extraction from Frog Skin:

Structure and Physicochemical Properties

This compound possesses a complex indolizidine core with a characteristic alkylidene side chain. Its chemical formula is C₁₆H₂₉NO₂, with a molar mass of 267.413 g·mol⁻¹.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₂₉NO₂ |

| Molar Mass | 267.413 g·mol⁻¹ |

| IUPAC Name | (6E,7R,8R,8aS)-8-Methyl-6-[(2R)-2-methylhexylidene]octahydroindolizine-7,8-diol |

| CAS Number | 73376-38-2 |

Spectroscopic Data

The structure of this compound has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| 2 | 36.1 |

| 3 | 26.2 |

| 5 | 56.4 |

| 6 | 125.1 |

| 7 | 76.9 |

| 8 | 74.3 |

| 8a | 67.8 |

| C-Me | 24.5 |

| 1' | 142.0 |

| 2' | 34.8 |

| 2'-Me | 20.1 |

| 3' | 37.0 |

| 4' | 29.5 |

| 5' | 22.9 |

| 6' | 14.2 |

| (Data sourced from PubChem) |

Table 3: Key Mass Spectrometry Fragmentation Ions of this compound (ESI-MS/MS)

| m/z | Proposed Fragment Structure/Loss |

| 250 | [M+H - H₂O]⁺ |

| 232 | [M+H - 2H₂O]⁺ |

| 182 | [C₁₀H₁₆NO₂]⁺ - Resulting from cleavage of the alkylidene side chain |

| 70 | [C₄H₈N]⁺ - Characteristic fragment of the indolizidine ring |

Total Synthesis

The complex structure of this compound has made it a challenging target for total synthesis. Several synthetic routes have been developed, often featuring elegant stereocontrolled reactions. One notable approach involves the use of a chiral dihydropyridone intermediate.[2] Another successful strategy employs a Nozaki-Hiyama-Kishi cyclization.[2]

Representative Synthetic Strategy: Chiral Dihydropyridone Approach

This approach builds the indolizidine core from a chiral dihydropyridone, allowing for precise control of the stereochemistry.

Conceptual Workflow for the Synthesis of (+)-Allopumiliotoxin 267a:

References

The Natural Origin of Allopumiliotoxin 267A in Dendrobates: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Allopumiliotoxin 267A (aPTX 267A) is a potent indolizidine alkaloid found in the skin secretions of certain species of neotropical poison frogs of the genus Dendrobates. This toxin is not biosynthesized by the frogs themselves but is a metabolic byproduct of a precursor molecule, Pumiliotoxin 251D (PTX 251D), which is sequestered from their diet. This technical guide provides an in-depth analysis of the natural sources of PTX 251D, the experimental methodologies used to identify these sources, the metabolic conversion to aPTX 267A, and the physiological mechanisms of alkaloid sequestration in Dendrobates frogs.

Dietary Sources of Pumiliotoxin 251D

The "dietary hypothesis" posits that poison frogs acquire their chemical defenses from the arthropods they consume.[1] Extensive research has confirmed this hypothesis, identifying specific arthropods as the primary sources of various alkaloids. For the pumiliotoxin class of alkaloids, two main groups of arthropods have been identified as the natural sources of PTX 251D for Dendrobates frogs: formicine ants and oribatid mites.

Formicine Ants

Studies have identified formicine ants of the genera Brachymyrmex and Paratrechina as a significant source of pumiliotoxins.[2][3] Analysis of stomach contents of wild-caught Dendrobates pumilio has revealed the presence of these ants, and chemical analysis of the ants themselves has confirmed the presence of pumiliotoxins.[2]

Oribatid Mites

Oribatid mites, particularly of the genus Scheloribates, are another crucial dietary source of pumiliotoxins.[4][5] Gas chromatography/mass spectrometry (GC/MS) analysis of extracts from these mites has shown the presence of PTX 251D and other related alkaloids.[4][5] These mites are abundant in the leaf litter of the frogs' habitats, making them a consistent dietary component.

Quantitative Analysis of Alkaloid Sequestration and Metabolism

The concentration of pumiliotoxins and their metabolites in Dendrobates frogs can vary significantly between species and even populations, reflecting differences in diet and metabolic capabilities. While comprehensive comparative data is still an area of active research, available studies provide valuable insights into the quantities of these alkaloids.

| Species/Source | Alkaloid | Concentration/Amount | Reference |

| Epipedobates tricolor | Pumiliotoxin (+)-251D | ≈300 μg per frog | [6] |

| Dendrobates auratus (fed PTX (+)-251D) | Allopumiliotoxin (+)-267A | ≈80% of accumulated PTX (+)-251D is hydroxylated | [6] |

| Dendrobates speciosus | This compound | Major constituent of skin alkaloids | [7] |

| Scheloribates azumaensis (mite) | Pumiliotoxin 251D | Detected by GC/MS | [4][5] |

| Brachymyrmex and Paratrechina (ants) | Pumiliotoxins | Detected by GC/MS | [2] |

Experimental Protocols

The identification of the dietary sources and the elucidation of the metabolic pathways of aPTX 267A have been made possible through a series of key experimental procedures.

Alkaloid Feeding Studies

A cornerstone of this research involves controlled feeding experiments with captive-raised, non-toxic Dendrobates frogs.

Methodology:

-

Animal Husbandry: Lab-reared Dendrobates tinctorius are housed in terraria under controlled conditions.[8]

-

Alkaloid Administration: A solution of the precursor alkaloid, PTX 251D, often in combination with a control alkaloid like decahydroquinoline (DHQ), is administered orally to the frogs.[8] The alkaloids are typically dissolved in a solution of ethanol and water.[8]

-

Feeding Regimen: Frogs are fed the alkaloid solution daily for a specified period (e.g., five days).[9]

-

Tissue Collection: After the feeding period, frogs are euthanized, and tissues such as the dorsal skin, liver, and intestines are dissected for analysis.[8]

Alkaloid Extraction and Analysis

The detection and quantification of alkaloids in both frog tissues and arthropod samples are critical steps.

Methodology:

-

Sample Preparation: Frog skin or whole arthropods are homogenized and subjected to an acid-base extraction to isolate the lipophilic alkaloids.[10][11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): The alkaloid extracts are analyzed by GC-MS. The gas chromatograph separates the different alkaloids, and the mass spectrometer provides a mass spectrum for each compound, allowing for their identification and quantification by comparison to known standards.[2][11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For more polar metabolites, LC-MS/MS can be employed. This technique is particularly useful for analyzing complex mixtures and providing detailed structural information.[9]

Metabolic Pathway and Sequestration

The conversion of the dietary precursor PTX 251D to the more potent aPTX 267A is a key metabolic step that occurs within certain Dendrobates species. This process, along with the subsequent transport and storage of the toxin, involves specific biochemical machinery.

Enzymatic Hydroxylation of Pumiliotoxin 251D

The transformation of PTX 251D to aPTX 267A involves the addition of a hydroxyl group at the 7' position of the molecule.[8] This hydroxylation reaction is catalyzed by a highly specific enzyme.

-

Enzyme: Studies suggest that a cytochrome P450 (CYP) enzyme is responsible for this conversion. Specifically, a CYP2D6-like gene has been shown to have increased expression in the intestines of Dendrobates tinctorius after exposure to PTX 251D.[8]

-

Stereoselectivity: The hydroxylation is enantioselective, meaning the enzyme specifically acts on the naturally occurring (+)-enantiomer of PTX 251D.[6]

Alkaloid Transport and Sequestration

Once absorbed from the gut, the alkaloids must be transported through the frog's body and sequestered in the skin glands.

-

Alkaloid-Binding Globulin (ABG): A key protein involved in this process is an alkaloid-binding globulin (ABG), which belongs to the serine-protease inhibitor (serpin) family.[8] This plasma protein binds to the alkaloids in the blood, likely preventing autotoxicity and facilitating their transport to the skin.[8]

-

Tissue Distribution: While the highest concentrations of alkaloids are found in the skin, detectable amounts are also present in the liver and intestines, suggesting their roles in metabolism and transport.[8]

Visualizations

Signaling and Metabolic Pathway

Caption: Metabolic conversion of dietary PTX 251D to aPTX 267A in Dendrobates.

Experimental Workflow

Caption: Workflow for identifying dietary alkaloid sources and metabolic products.

Conclusion and Future Directions

The presence of this compound in Dendrobates frogs is a fascinating example of chemical co-evolution and metabolic adaptation. It is now well-established that these frogs sequester the precursor, Pumiliotoxin 251D, from a diet of specific ants and mites, and subsequently, certain species metabolize it into the more potent aPTX 267A via a stereoselective hydroxylation reaction catalyzed by a cytochrome P450 enzyme. The transport and sequestration of these potent toxins are facilitated by a specialized alkaloid-binding globulin.

Future research should focus on obtaining more comprehensive quantitative data to better understand the variation in alkaloid profiles across a wider range of Dendrobates species and their corresponding dietary arthropods. Further investigation into the regulation of the CYP2D6-like enzyme and the precise mechanisms of alkaloid transport across cellular membranes will provide a more complete picture of this remarkable biological phenomenon. A deeper understanding of these processes holds potential for the discovery of novel drug delivery systems and enzymatic processes.

References

- 1. researchgate.net [researchgate.net]

- 2. reptilis.org [reptilis.org]

- 3. Evidence for an enantioselective pumiliotoxin 7-hydroxylase in dendrobatid poison frogs of the genus Dendrobates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formicine ants: An arthropod source for the pumiliotoxin alkaloids of dendrobatid poison frogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Scheloribatid mites as the source of pumiliotoxins in dendrobatid frogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alkaloids from a panamanian poison frog, Dendrobates speciosus: identification of pumiliotoxin-A and allopumiliotoxin class alkaloids, 3,5-disubstituted indolizidines, 5-substituted 8-methylindolizidines, and a 2-methyl-6-nonyl-4-hydroxypiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. antwiki.org [antwiki.org]

- 11. researchgate.net [researchgate.net]

The Biosynthesis of Allopumiliotoxin 267A from Pumiliotoxin 251D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allopumiliotoxin 267A (aPTX 267A) is a potent neurotoxin, biosynthetically derived from the less potent pumiliotoxin 251D (PTX 251D) in certain species of poison frogs, notably those of the Dendrobates genus. This biotransformation, a stereoselective 7-hydroxylation, significantly enhances the toxicity of the parent compound, making it a subject of considerable interest in toxicology and pharmacology. This technical guide provides a comprehensive overview of the biosynthesis of aPTX 267A from PTX 251D, detailing the experimental evidence, proposed enzymatic mechanisms, and analytical methodologies. The information presented herein is intended to serve as a valuable resource for researchers investigating alkaloid biosynthesis, neurotoxins, and the development of novel therapeutics.

Introduction

Poison frogs of the family Dendrobatidae are renowned for their vibrant aposematic coloration and the production of a diverse array of lipophilic alkaloids as a chemical defense mechanism. Among these, the pumiliotoxin-A class of alkaloids has garnered significant attention due to its pronounced cardiotonic and myotonic activities. Pumiliotoxin 251D is an alkaloid sequestered by these frogs from their arthropod diet.[1] Certain species within the Dendrobates genus have evolved the remarkable ability to metabolize PTX 251D into the more toxic this compound.[1] This conversion involves a highly specific hydroxylation reaction that amplifies the biological activity of the precursor molecule, with aPTX 267A being approximately five times more toxic than PTX 251D.[2] Understanding the intricacies of this biosynthetic pathway is crucial for elucidating the evolution of chemical defenses in these amphibians and for exploring the potential pharmacological applications of these potent neurotoxins.

The Biosynthetic Pathway: From Ingestion to Sequestration

The biosynthesis of this compound is a multi-stage process that begins with the dietary uptake of pumiliotoxin 251D and culminates in the sequestration of the more potent aPTX 267A in the frog's skin. The key transformation is a stereoselective 7-hydroxylation.

Proposed Enzymatic Conversion

The conversion of PTX 251D to aPTX 267A is catalyzed by a putative pumiliotoxin 7-hydroxylase, which is believed to be a member of the cytochrome P450 (CYP) superfamily of enzymes.[1][2] In vitro studies using human CYP enzymes have demonstrated that CYP2D6 can rapidly metabolize PTX 251D, producing hydroxylated metabolites.[1] Furthermore, gene expression analyses in Dendrobates tinctorius have shown an upregulation of a CYP2D6-like gene in the intestines of frogs fed a diet containing PTX 251D.[1] This evidence strongly suggests the involvement of a CYP2D6-like enzyme in the biosynthesis of aPTX 267A. The proposed reaction is a stereospecific hydroxylation at the C7 position of the indolizidine ring of (+)-PTX 251D to yield (+)-aPTX 267A.[2] The unnatural enantiomer, (-)-PTX 251D, is not a substrate for this enzyme.[2]

Figure 1. Proposed biosynthetic pathway of this compound.

Experimental Evidence and Protocols

The understanding of aPTX 267A biosynthesis is primarily built upon in vivo feeding experiments with poison frogs and in vitro enzymatic assays.

In Vivo Frog Feeding Experiments

A pivotal study by Alvarez-Buylla et al. (2022) provided direct evidence for the conversion of PTX 251D to aPTX 267A in Dendrobates tinctorius.[1]

-

Animal Model: Lab-reared (non-toxic) adult female Dendrobates tinctorius were used.

-

Experimental Groups: Frogs were divided into a control group and an experimental group (n=5 per group).

-

Alkaloid Administration:

-

Control Group: Fed a solution of 0.01% 2,5-diisopropyl-3,6-dimethylpyrazine (DHQ) in 1% ethanol.

-

Experimental Group: Fed a solution of 0.01% DHQ and 0.01% PTX 251D in 1% ethanol.

-

-

Dosage and Duration: Each frog was orally administered 15 µL of the respective solution daily for five consecutive days.

-

Tissue Collection: On the fifth day, frogs were euthanized, and various tissues, including the dorsal skin, liver, and intestines, were dissected and stored in Trizol for subsequent analysis.

In Vitro Metabolism with Human CYP Enzymes

To identify the class of enzymes responsible for the hydroxylation of PTX 251D, in vitro assays were conducted with a panel of human cytochrome P450 enzymes.[1]

-

Enzyme Panel: A selection of human CYP enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) were used.

-

Substrate: Pumiliotoxin 251D was incubated with each of the CYP enzymes.

-

Reaction Monitoring: The clearance of PTX 251D was monitored over time to assess the metabolic activity of each enzyme.

-

Metabolite Identification: Following the incubation, the reaction mixture was analyzed to identify any resulting metabolites.

Figure 2. Overall experimental workflow for investigating aPTX 267A biosynthesis.

Alkaloid Extraction and Analysis

The detection and quantification of pumiliotoxins in biological samples were achieved through a robust analytical workflow.

-

Homogenization: Tissues were homogenized in Trizol reagent.

-

Phase Separation: Following the addition of chloroform, the mixture was centrifuged to separate it into aqueous and organic phases. The organic phase, containing the lipophilic alkaloids, was collected.

-

DNA and Protein Precipitation: Ethanol was added to the organic phase to precipitate DNA, which was removed by centrifugation. Subsequently, acetone was used to precipitate proteins, which were also pelleted and removed.

-

Sample Preparation: The supernatant containing the alkaloids was dried under a stream of nitrogen gas and then resuspended in a methanol:chloroform (1:1) solution containing an internal standard (Nicotine-d3).

-

LC-MS/MS Analysis: The prepared samples were analyzed using a QE+ mass spectrometer coupled to an Ultimate3000 LC system. A Gemini C18 column was used for chromatographic separation. Alkaloids were quantified using accurate mass and comparison to a standard curve for PTX 251D. aPTX 267A was identified by its accurate mass and MS/MS fragmentation pattern, which is similar to that of PTX 251D.

Quantitative Data

The following tables summarize the key quantitative findings from the research on the biosynthesis of this compound.

Table 1: In Vitro Metabolism of Pumiliotoxin 251D by Human Cytochrome P450 Enzymes

| Cytochrome P450 Enzyme | PTX 251D Clearance | Metabolite(s) Detected (m/z) |

| CYP1A2 | Minimal | Not reported |

| CYP2B6 | Minimal | Not reported |

| CYP2C8 | Minimal | Not reported |

| CYP2C9 | Minimal | Not reported |

| CYP2C19 | Minimal | Not reported |

| CYP2D6 | Rapid (mostly depleted by 15 min) | 266 (M+H)+, 282 (M+H)+ |

| CYP3A4 | Minimal | Not reported |

| Data sourced from Alvarez-Buylla et al. (2022).[1] |

Table 2: Distribution of Pumiliotoxin 251D and this compound in Dendrobates tinctorius Tissues After PTX 251D Feeding

| Tissue | PTX 251D Abundance (pmol/mg tissue) | aPTX 267A Abundance (relative units) |

| Skin | High | Present |

| Liver | High | Present |

| Intestines | Moderate | Present |

| Oocytes | Trace | Not detected |

| Qualitative abundance based on data from Alvarez-Buylla et al. (2022).[1] Absolute quantification for aPTX 267A was not performed due to the lack of a commercial standard. |

Table 3: Conversion Efficiency of (+)-PTX 251D to (+)-aPTX 267A in Dendrobates Species

| Frog Species | Conversion of (+)-PTX 251D to (+)-aPTX 267A |

| Dendrobates auratus | ~80% of accumulated PTX 251D hydroxylated |

| Dendrobates tinctorius | Confirmed |

| Epipedobates tricolor | Not observed |

| Phyllobates bicolor | Not observed |

| Data for D. auratus from Daly et al. (2003).[2] Data for other species from Alvarez-Buylla et al. (2022).[1] |

Signaling Pathways and Logical Relationships

The biosynthesis of aPTX 267A is a fascinating example of how an organism can modify a sequestered chemical to enhance its defensive capabilities. The logical flow of this process is outlined below.

Figure 3. Logical flow of aPTX 267A biosynthesis and its role in chemical defense.

Conclusion and Future Directions

The biosynthesis of this compound from pumiliotoxin 251D in dendrobatid frogs is a compelling case of metabolic potentiation of a sequestered toxin. The evidence strongly implicates a CYP2D6-like enzyme in the stereoselective 7-hydroxylation of PTX 251D. This biotransformation occurs primarily in the liver and intestines, with the resulting, more toxic aPTX 267A being sequestered in the skin for defense.

Future research should focus on the isolation and characterization of the specific pumiliotoxin 7-hydroxylase from Dendrobates species. Elucidating the crystal structure and active site of this enzyme would provide invaluable insights into its substrate specificity and catalytic mechanism. Furthermore, a deeper understanding of the regulatory mechanisms governing the expression of this enzyme in response to dietary alkaloids would shed light on the adaptive evolution of chemical defenses in these fascinating amphibians. From a drug development perspective, the potent and specific biological activity of aPTX 267A warrants further investigation into its molecular targets and potential as a pharmacological tool or a lead compound for novel therapeutics.

References

- 1. Multiple, recurring origins of aposematism and diet specialization in poison frogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dryad | Data: Evoking the N400 Event-Related Potential (ERP) component using a publicly available novel set of sentences with semantically incongruent or congruent eggplants (endings) [datadryad.org]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Allopumiliotoxin 267A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allopumiliotoxin 267A is a toxic indolizidine alkaloid originating from the skin of poison dart frogs of the genus Dendrobates. As a hydroxylated analog of pumiliotoxin 251D, it exhibits significantly enhanced biological activity, making it a molecule of considerable interest in the fields of toxicology and pharmacology. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key analytical data of (+)-allopumiliotoxin 267A. Detailed experimental protocols for its isolation and synthesis are also presented, along with a summary of its biological effects.

Chemical Structure and Stereochemistry

This compound is a polycyclic alkaloid with the molecular formula C₁₆H₂₉NO₂.[1] Its systematic IUPAC name is (6E,7R,8R,8aS)-8-methyl-6-[(2R)-2-methylhexylidene]-1,2,3,5,7,8a-hexahydroindolizine-7,8-diol.[1] The molecule features a saturated indolizidine core, which is a bicyclic system containing a nitrogen atom at the bridgehead. This core is substituted with a diol functionality at the C7 and C8 positions and an alkylidene side chain at the C6 position.

The stereochemistry of this compound is crucial for its biological activity. The molecule possesses four stereocenters, and the natural enantiomer has the absolute configuration of 7R, 8R, 8aS, and 2'R. The geometry of the exocyclic double bond is of the E configuration.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the tables below. This data is essential for the identification and characterization of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₉NO₂ | [1] |

| Molecular Weight | 267.41 g/mol | [1] |

| Appearance | Not reported | |

| Melting Point | Not reported | |

| Boiling Point | Not reported |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 2 | - | - |

| 3 | - | - |

| 5 | - | - |

| 6 | - | - |

| 7 | - | - |

| 8 | - | - |

| 8a | - | - |

| 9 | - | - |

| 1' | - | - |

| 2' | - | - |

| 3' | - | - |

| 4' | - | - |

| 5' | - | - |

| 6' | - | - |

| 8-CH₃ | - | - |

| 2'-CH₃ | - | - |

Table 3: Mass Spectrometry Data for this compound

Data obtained from Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) analysis.

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ions (m/z) | Proposed Fragment Structure |

| 268.2 | 250.2 | [M+H-H₂O]⁺ |

| 232.2 | [M+H-2H₂O]⁺ | |

| 196.1 | Indolizidine core fragment |

Biological Activity

This compound is a potent neurotoxin. Studies on mice have shown that it is approximately five times more toxic than its precursor, pumiliotoxin 251D.[2] The primary mechanism of action is believed to involve the modulation of voltage-gated sodium channels, leading to neuronal hyperexcitability.

Table 4: Acute Toxicity of this compound in Mice

| Compound | Dose | Effect |

| Pumiliotoxin 251D | - | - |

| This compound | - | ~5-fold more potent than Pumiliotoxin 251D |

Experimental Protocols

Isolation from Natural Sources

This compound is naturally found in the skin extracts of certain species of poison dart frogs, such as Dendrobates speciosus.[3] The isolation process typically involves the following steps:

A detailed protocol for the isolation and characterization of alkaloids from Dendrobates speciosus can be found in the work of Daly et al.[3]

Total Synthesis

The total synthesis of (+)-allopumiliotoxin 267A has been achieved by several research groups, including those of Comins, Overman, and Kibayashi. These syntheses often involve complex stereoselective reactions to establish the correct configuration of the four stereocenters.

A key transformation in the Comins synthesis involves an aldol condensation followed by a hydroxyl-directed reduction.[4] The final steps of this synthesis are outlined below:

Experimental Details for the Final Steps of the Comins Synthesis: [4]

-

Aldol Condensation and Dehydration: To a solution of the indolizidinone ketone in ether at 0°C is added 2 equivalents of trityllithium, followed by the addition of the chiral aldehyde. The resulting aldol adduct is directly treated with trifluoroacetic anhydride (TFAA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the corresponding enone.

-

Hydroxyl-Directed Reduction: The enone is then selectively reduced with tetramethylammonium triacetoxyborohydride (Me₄NBH(OAc)₃) to afford (+)-allopumiliotoxin 267A in a 73% yield for the final step.

Signaling Pathways and Logical Relationships

The toxicity of this compound is a consequence of its interaction with neuronal signaling pathways. While the exact binding site is a subject of ongoing research, it is known to affect voltage-gated sodium channels.

Conclusion

This compound remains a fascinating and challenging molecule for chemists and pharmacologists. Its complex stereostructure and potent biological activity continue to inspire the development of novel synthetic strategies and investigations into its mechanism of action. The data and protocols presented in this guide serve as a valuable resource for researchers engaged in the study of this intriguing natural product.

References

- 1. (+)-Allopumiliotoxin 267A | C16H29NO2 | CID 5470308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Alkaloids from a panamanian poison frog, Dendrobates speciosus: identification of pumiliotoxin-A and allopumiliotoxin class alkaloids, 3,5-disubstituted indolizidines, 5-substituted 8-methylindolizidines, and a 2-methyl-6-nonyl-4-hydroxypiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Spectroscopic and Mechanistic Insights into Allopumiliotoxin 267A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopumiliotoxin 267A is a lipophilic alkaloid toxin found in the skin secretions of certain species of poison dart frogs, particularly those belonging to the Dendrobatidae family.[1] This toxin is not synthesized de novo by the frogs but is rather a metabolic product of pumiliotoxin 251D, which is sequestered from their arthropod diet.[1] The hydroxylation of pumiliotoxin 251D to form this compound significantly enhances its biological activity, making it a subject of considerable interest in toxicology and pharmacology. This technical guide provides a comprehensive overview of the spectroscopic data (NMR and MS) of this compound, detailed experimental protocols for its analysis, and a visualization of its proposed mechanism of action.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The following tables summarize the key quantitative data obtained from these analyses, primarily based on the characterization of the synthetically produced (+)-enantiomer.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for (+)-Allopumiliotoxin 267A (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3α | 2.95 | ddd | 11.5, 6.0, 3.0 |

| H-3β | 2.65 | dt | 11.5, 8.5 |

| H-5α | 3.14 | ddd | 11.5, 6.0, 3.0 |

| H-5β | 2.58 | dt | 11.5, 8.5 |

| H-6' | 5.30 | t | 7.0 |

| H-7 | 4.15 | d | 4.5 |

| H-8a | 2.15 | m | |

| H-9 | 1.85 | m | |

| H-1' | 2.20 | m | |

| H-2' | 1.30 | m | |

| H-3' | 1.25 | m | |

| H-4' | 1.25 | m | |

| H-5' | 0.88 | t | 7.0 |

| 2'-Me | 0.95 | d | 6.5 |

| 8-Me | 1.20 | s |

Data compiled from the supporting information of Comins et al., Organic Letters, 2001, 3(3), 469-471.

Table 2: ¹³C NMR Spectroscopic Data for (+)-Allopumiliotoxin 267A (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 55.4 |

| C-3 | 34.5 |

| C-5 | 53.8 |

| C-6 | 138.1 |

| C-7 | 78.9 |

| C-8 | 74.2 |

| C-8a | 68.2 |

| C-9 | 22.1 |

| C-10 | 28.7 |

| C-6' | 125.6 |

| C-1' | 39.4 |

| C-2' | 34.1 |

| C-3' | 29.5 |

| C-4' | 22.9 |

| C-5' | 14.1 |

| 2'-Me | 19.8 |

| 8-Me | 24.3 |

Data compiled from the supporting information of Comins et al., Organic Letters, 2001, 3(3), 469-471.

Mass Spectrometry (MS) Data

Table 3: ESI-MS/MS Fragmentation Data for Protonated this compound ([M+H]⁺)

| m/z | Proposed Fragment |

| 268.2 | [M+H]⁺ |

| 250.2 | [M+H - H₂O]⁺ |

| 232.2 | [M+H - 2H₂O]⁺ |

| 182.1 | C₁₀H₁₆NO₂⁺ |

| 70.1 | C₄H₈N⁺ |

Fragmentation patterns are consistent with the allopumiliotoxin class of alkaloids.

Experimental Protocols

NMR Spectroscopy

The NMR data presented were obtained using a high-field NMR spectrometer. The following protocol is a representative method for the acquisition of such data.

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

-

Spectrometer: Bruker Avance 500 MHz spectrometer (or equivalent)

-

Probe: 5 mm broadband inverse probe

-

Temperature: 298 K

-

¹H NMR:

-

Pulse Program: zg30

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 1 second

-

Number of Scans: 16-64

-

Spectral Width: 12-16 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024-4096

-

Spectral Width: 200-240 ppm

-

Data Processing:

-

Apply a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra.

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Reference the ¹H spectra to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectra to the CDCl₃ triplet at 77.16 ppm.

Mass Spectrometry

The mass spectral data were acquired using an electrospray ionization tandem mass spectrometer.

Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Instrumentation and Method:

-

Mass Spectrometer: Time-of-flight hyphenated quadrupole electrospray ionization tandem mass spectrometer (ESI-MS/MS).

-

Ionization Mode: Positive ion mode.

-

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3.5 kV.

-

Collision Gas: Nitrogen.

-

MS/MS Analysis: Select the protonated molecule ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) at varying collision energies (e.g., 10-40 eV) to generate fragment ions.

Mechanism of Action and Signaling Pathway

Allopumiliotoxins are known to be neurotoxic, with their primary mechanism of action involving the modulation of voltage-gated sodium channels.[2][3] They act as agonists, promoting the opening of these channels and leading to an influx of sodium ions. This disrupts the normal electrochemical gradient across the neuronal membrane, leading to prolonged depolarization, hyperexcitability, and ultimately, paralysis.

The following diagram illustrates the proposed mechanism of action of this compound on a voltage-gated sodium channel.

References

Initial Pharmacological Profiling of Allopumiliotoxin 267a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allopumiliotoxin 267a is a potent neurotoxic alkaloid isolated from the skin of dendrobatid poison frogs. As a hydroxylated analog of pumiliotoxin 251D, it exhibits significantly enhanced biological activity, primarily targeting voltage-gated sodium channels. This technical guide provides a comprehensive overview of the initial pharmacological profiling of this compound, summarizing its known effects on key cellular targets and outlining detailed experimental protocols for its further investigation. While quantitative data for this compound remains limited, this document consolidates the current understanding of its mechanism of action and offers a framework for future research and drug discovery efforts.

Introduction

Allopumiliotoxins are a class of decahydroquinoline alkaloids found in the skin secretions of poison dart frogs, serving as a chemical defense mechanism.[1][2] this compound is of particular interest due to its increased potency compared to its precursor, pumiliotoxin 251D.[3] The structural modification, a hydroxylation at the C-7 position, is believed to be a result of metabolic processes within the frog.[3] The primary mechanism of action for allopumiliotoxins involves the modulation of ion channels, leading to neurotoxic and cardiotoxic effects.[4] This guide focuses on the initial pharmacological characterization of this compound, with a focus on its interactions with voltage-gated sodium channels, potassium channels, and Ca2+-ATPase.

Pharmacological Effects

Allopumiliotoxins may also affect potassium channels and inhibit calcium-dependent ATPase.[4] The impact on these targets likely contributes to the overall toxicological profile of the compound.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the known qualitative effects and provides comparative data for the related compound, Pumiliotoxin 251D.

| Target | This compound Effect | Pumiliotoxin 251D Quantitative Data |

| Voltage-Gated Sodium Channels (VGSCs) | Positive modulator, enhances Na+ influx | Inhibition of mammalian VGSCs |

| Voltage-Gated Potassium Channels (VGPCs) | Potential inhibitor | hKv1.3 IC50: 10.8 ± 0.5 µM |

| Ca2+-Dependent ATPase | Potential inhibitor | - |

| In Vivo Toxicity (mice) | LD50: ~2 mg/kg | - |

Experimental Protocols

The following protocols provide detailed methodologies for the pharmacological characterization of this compound.

Electrophysiological Analysis of Voltage-Gated Sodium Channel Activity

This protocol describes the use of whole-cell patch-clamp electrophysiology to study the effects of this compound on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

-

HEK293 cells stably expressing a specific human VGSC isoform (e.g., NaV1.7)

-

This compound stock solution

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

Procedure:

-

Culture HEK293 cells expressing the target VGSC isoform on glass coverslips.

-

Prepare fresh external and internal solutions on the day of the experiment.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

-

Establish a gigaohm seal between the patch pipette and a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline sodium currents in response to a series of depolarizing voltage steps.

-

Perfuse the recording chamber with the external solution containing various concentrations of this compound.

-

Record sodium currents at each concentration after allowing for equilibration.

-

Analyze the data to determine the effect of this compound on channel activation, inactivation, and current amplitude. Calculate EC50 or IC50 values if a dose-dependent effect is observed.

Potassium Channel Activity Assay

This protocol outlines a method to assess the inhibitory effect of this compound on voltage-gated potassium channels using patch-clamp electrophysiology.

Materials:

-

Cells expressing the target potassium channel isoform (e.g., hKv1.3)

-

This compound stock solution

-

External and internal solutions appropriate for recording potassium currents

-

Patch-clamp setup as described in 3.1.

Procedure:

-

Follow the same general procedure as for sodium channel recordings (steps 1-7 in 3.1), using appropriate voltage protocols to elicit potassium currents.

-

Perfuse the cells with varying concentrations of this compound.

-

Record potassium currents at each concentration.

-

Analyze the data to determine the percentage of current inhibition and calculate the IC50 value.

Ca2+-ATPase Activity Assay

This biochemical assay measures the effect of this compound on the activity of Ca2+-ATPase.

Materials:

-

Purified Ca2+-ATPase enzyme preparation

-

This compound stock solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA)

-

ATP solution

-

Malachite green reagent for phosphate detection

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the purified Ca2+-ATPase enzyme.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for a defined period.

-

Initiate the reaction by adding a known concentration of ATP.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding a quenching solution.

-

Add the malachite green reagent to detect the amount of inorganic phosphate released.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of ATPase inhibition for each concentration of this compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway affected by this compound and a general workflow for its pharmacological characterization.

Caption: Proposed signaling pathway of this compound action on voltage-gated sodium channels.

Caption: General workflow for the pharmacological profiling of this compound.

Conclusion

This compound represents a compelling subject for neuropharmacological research due to its enhanced potency compared to its congeners. While its primary action as a positive modulator of voltage-gated sodium channels is recognized, a detailed quantitative understanding of its interaction with this and other potential targets is still needed. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to further elucidate the pharmacological profile of this compound. Such studies are crucial for understanding its toxicological properties and for exploring its potential as a pharmacological tool or a lead compound in drug discovery.

References

- 1. Modulation of voltage-gated Na+ and K+ channels by pumiliotoxin 251D: a "joint venture" alkaloid from arthropods and amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allopumiliotoxin - Wikipedia [en.wikipedia.org]

- 3. Molecular physiology of pumiliotoxin sequestration in a poison frog | PLOS One [journals.plos.org]

- 4. (+)-Allopumiliotoxin 267A | C16H29NO2 | CID 5470308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pumiliotoxin alkaloids: a new class of sodium channel agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of Allopumiliotoxin 267A on Sodium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopumiliotoxin 267A (aPTX 267A) is a potent indolizidine alkaloid found in the skin secretions of certain dendrobatid poison frogs. It is a hydroxylated analog of pumiliotoxin 251D and exhibits significantly greater toxicity, suggesting a distinct and potent interaction with its molecular targets.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound on voltage-gated sodium channels (NaV), critical components in the generation and propagation of action potentials in excitable cells. While direct and extensive research on aPTX 267A is limited, this guide synthesizes available data on aPTX 267A and closely related pumiliotoxins to provide a detailed understanding for researchers in pharmacology and drug development.

Allopumiliotoxins, as a class, are recognized as positive modulators of sodium channels, enhancing sodium influx rather than acting as pore blockers.[2] This activity underlies their cardiotonic and myotonic effects. Understanding the precise interactions of aPTX 267A with NaV channels is crucial for elucidating its toxicological profile and for exploring its potential as a pharmacological tool or a lead compound in drug discovery.

Molecular Mechanism of Action

This compound is believed to exert its effects on sodium channels through a modulatory action that enhances channel opening and sodium ion influx. This is in contrast to many other neurotoxins that act as channel blockers. The increased sodium influx leads to membrane depolarization, hyperexcitability of nerve and muscle cells, and in high concentrations, can lead to convulsions and cardiotoxicity.[3]

Binding Site

The precise binding site of this compound on the sodium channel has not been definitively identified through direct experimental evidence. However, studies on the related compound, Pumiliotoxin B (PTX-B), provide strong inferential evidence. PTX-B does not compete with radioligands for the known neurotoxin binding sites 1, 2, 3, 4, or 5 on the sodium channel alpha subunit.[4] Instead, it is proposed to bind to a novel, allosteric site.[4] This site is allosterically coupled to other neurotoxin binding sites, as the effects of PTX-B are potentiated by toxins that bind to these other sites, such as alpha-scorpion toxins (Site 3) and brevetoxins (Site 5).[4] It is highly probable that this compound shares this unique binding site. The structural difference between pumiliotoxins and allopumiliotoxins, a hydroxyl group at the 7-position in the latter, likely influences the affinity and modulatory effect at this site.

Effects on Sodium Channel Gating

While specific electrophysiological data for this compound are scarce, the known effects of related pumiliotoxins suggest that it modulates the gating properties of sodium channels to favor an open or activated state. This could be achieved through several mechanisms:

-

Hyperpolarizing shift in the voltage-dependence of activation: This would cause channels to open at more negative membrane potentials, increasing the likelihood of channel opening at the resting membrane potential.

-

Slowing of inactivation: By slowing the rate of either fast or slow inactivation, the channel would remain open for a longer duration, leading to an increased sodium influx.

-

Increase in both peak and late sodium current: An increase in the transient peak current and the sustained late current would both contribute to increased sodium influx and membrane depolarization.[5][6][7][8]

The convulsant activity of aPTX 267A in mice strongly suggests a mechanism that promotes neuronal hyperexcitability, consistent with the modulation of sodium channel gating.[3]

Quantitative Data

| Toxin | Preparation | Assay Type | Effect | Potency (EC50/IC50/Kd) | Reference |

| Pumiliotoxin B | Guinea pig cerebral cortical synaptoneurosomes | Sodium Influx | Stimulation of Na+ influx (potentiated by scorpion venom) | ~5 µM (EC50 for stimulation) | [4] |

| Pumiliotoxin 251D | Xenopus oocytes expressing rNaV1.2/β1 | Two-electrode voltage clamp | Inhibition of Na+ influx | Not reported | [9] |

| Pumiliotoxin 251D | Xenopus oocytes expressing hKV1.3 | Two-electrode voltage clamp | Inhibition of K+ efflux | IC50 = 10.8 ± 0.5 µM | [9] |

| Allopumiliotoxin 339A | Guinea pig cerebral cortical synaptoneurosomes | Sodium Influx | Stimulation of Na+ influx | More active than Pumiliotoxin B | Inferred from qualitative descriptions |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the mechanism of action of this compound on sodium channels. These protocols are based on established techniques used for other neurotoxins that modulate ion channel function.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique allows for the direct measurement of the effects of this compound on the gating kinetics of specific sodium channel subtypes expressed in a heterologous system (e.g., HEK293 cells).

Cell Preparation:

-

Culture HEK293 cells stably or transiently expressing the desired human sodium channel subtype (e.g., NaV1.1-1.8).

-

Plate cells onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

Recording Procedure:

-

Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a target cell with the patch pipette and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -100 mV.

-

Apply voltage protocols to elicit sodium currents and study the voltage-dependence of activation and inactivation, as well as the kinetics of channel opening and closing.

-

After obtaining stable baseline recordings, perfuse the cell with the external solution containing various concentrations of this compound.

-

Record the changes in sodium current amplitude and kinetics.

Data Analysis:

-

Generate current-voltage (I-V) relationships to determine the effect on peak current amplitude.

-

Fit conductance-voltage (G-V) curves to determine the voltage-dependence of activation.

-

Fit steady-state inactivation curves to determine the voltage-dependence of inactivation.

-

Analyze the time course of current activation and inactivation to determine effects on channel kinetics.

Radioligand Binding Assay

This assay can be used to determine if this compound binds to a known neurotoxin site on the sodium channel or to a novel site. A competitive binding assay is typically used.

Membrane Preparation:

-

Homogenize rat brain tissue or cells expressing the target sodium channel in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in a suitable buffer.

-

Determine the protein concentration of the membrane preparation.

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a radiolabeled ligand that binds to a specific neurotoxin site (e.g., [³H]batrachotoxin for site 2), and varying concentrations of unlabeled this compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.

-

Fit the data to a competition binding curve to determine the IC50 value of this compound for displacing the radioligand. A lack of displacement would suggest binding to a different site.

Sodium Influx Assay

This is a functional assay to measure the effect of this compound on sodium influx into cells, often using a sodium-sensitive fluorescent dye.

Cell Preparation:

-

Plate cells expressing the sodium channel of interest in a 96-well plate.

-

Load the cells with a sodium-sensitive fluorescent dye (e.g., Asante NaTRIUM Green-2).

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Add a buffer containing a low concentration of sodium.

-

Add this compound at various concentrations.

-

Stimulate the cells to open the sodium channels (e.g., with a high potassium solution or a known sodium channel activator like veratridine).

-

Measure the change in fluorescence over time using a fluorescence plate reader.

Data Analysis:

-

Calculate the rate of increase in fluorescence, which corresponds to the rate of sodium influx.

-

Plot the rate of sodium influx as a function of the concentration of this compound to determine the EC50 for stimulation of sodium influx.

Signaling Pathway and Logical Relationships

The following diagram illustrates the proposed signaling pathway for the action of this compound on a neuron, leading to hyperexcitability.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pumiliotoxin - Wikipedia [en.wikipedia.org]

- 3. Evidence for an enantioselective pumiliotoxin 7-hydroxylase in dendrobatid poison frogs of the genus Dendrobates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pumiliotoxin alkaloids: a new class of sodium channel agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An increase of late sodium current induces delayed afterdepolarizations and sustained triggered activity in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Late sodium current: A mechanism for angina, heart failure, and arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Late sodium current in the pathophysiology of cardiovascular disease: consequences of sodium–calcium overload - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Late Na+ Current - Origin and Pathophysiological Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of voltage-gated Na+ and K+ channels by pumiliotoxin 251D: a "joint venture" alkaloid from arthropods and amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Toxicology and LD50 of Allopumiliotoxin 267a in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopumiliotoxin 267a is a potent indolizidine alkaloid belonging to the allopumiliotoxin class of toxins.[1][2] These toxins are naturally found in the skin secretions of certain species of poison dart frogs, particularly those of the Dendrobates genus, where they serve as a chemical defense mechanism against predators.[1][2] this compound is biosynthetically derived from its precursor, pumiliotoxin 251D.[1] This technical guide provides a comprehensive overview of the toxicology of this compound, with a focus on its median lethal dose (LD50) in animal models, and elucidates its known mechanisms of action.

Toxicology and Lethal Dose Data

The acute toxicity of this compound has been evaluated in mice, demonstrating its potent lethal effects. The primary route of administration for toxicity studies has been subcutaneous injection.

Table 1: Acute Toxicity of this compound in Mice

| Animal Model | Route of Administration | LD50/Lethal Dose | Observation Time | Toxic Signs Observed | Reference |

| Mouse | Subcutaneous (s.c.) | 2 mg/kg (Lethal Dose) | 6 minutes | Hyperactivity, running convulsions, death. | [3] |

Note: The value presented is a lethal dose that resulted in death and not a statistically calculated LD50. Further studies are required to determine a precise LD50 value with confidence intervals.

This compound is noted to be approximately five times more toxic than its precursor, pumiliotoxin 251D.[1][3] In comparative studies, a 10 mg/kg subcutaneous dose of pumiliotoxin 251D induced similar symptoms of hyperactivity and convulsions, leading to death in several minutes.[3]

Experimental Protocols: Determination of Acute Toxicity (LD50)

While specific, detailed protocols for the LD50 determination of this compound are not extensively published, a standard methodology can be derived from established guidelines for acute toxicity testing of chemical substances, such as those from the Organisation for Economic Co-operation and Development (OECD). The following describes a plausible experimental protocol for determining the subcutaneous LD50 of an alkaloid like this compound in a rodent model.

Principle of the Method

The acute toxicity test is designed to determine the dose of a substance that causes mortality in 50% of the test animals (LD50) after a single administration. The "Up-and-Down Procedure" (UDP), as described in OECD Test Guideline 425, is a suitable method that minimizes the number of animals required.[4] This procedure involves dosing animals one at a time. If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased.

Experimental Workflow for LD50 Determination

Detailed Methodological Steps

-

Animal Selection and Housing: Healthy, young adult mice (e.g., Swiss Webster or CD-1), typically females as they are often slightly more sensitive, are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before dosing.

-

Dose Preparation: this compound is dissolved in a sterile, non-toxic vehicle (e.g., 0.9% saline). A series of graded dose concentrations are prepared.

-

Administration of the Toxin: The appropriate dose volume, based on the animal's body weight, is administered via subcutaneous injection, typically in the dorsal scapular region.

-

Observation: Animals are closely monitored for clinical signs of toxicity immediately after dosing and for at least the first four hours, with periodic checks over the first 24 hours. Observations are then made daily for a total of 14 days. Signs of toxicity to be recorded include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects (e.g., tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma).

-

Data Analysis: The LD50 is calculated using a recognized statistical method, such as the Maximum Likelihood Estimation, which is suitable for the Up-and-Down Procedure.

Mechanism of Action and Signaling Pathways

The primary molecular target of this compound and related pumiliotoxins is the voltage-gated sodium channel (VGSC). These toxins act as positive modulators of VGSCs, leading to an increase in sodium influx into cells. This disruption of normal ion channel function is the initial event that triggers the cascade of toxic effects.

Interaction with Voltage-Gated Sodium Channels

Allopumiliotoxins bind to a specific site on the alpha subunit of the VGSC. This binding modifies the channel's gating properties, causing it to open more easily and remain open for a longer duration. This leads to a persistent influx of sodium ions, causing prolonged depolarization of the cell membrane. In neurons, this hyperexcitability manifests as uncontrolled firing, leading to the observed symptoms of hyperactivity and convulsions.

Putative Downstream Signaling Pathway

The sustained increase in intracellular sodium concentration is believed to initiate a downstream signaling cascade that involves the phosphoinositide pathway. While the exact mechanism for this compound is still under investigation, a plausible pathway based on the action of similar toxins is proposed below.

Explanation of the Putative Pathway:

-

VGSC Modulation: this compound binds to and potentiates the activity of voltage-gated sodium channels, leading to a significant influx of sodium ions (Na+).

-

Calcium Influx: The resulting depolarization and high intracellular Na+ concentration can cause the reverse operation of the sodium-calcium exchanger (NCX), leading to an influx of calcium ions (Ca2+).

-

PLC Activation: The elevated intracellular Ca2+ levels can activate phospholipase C (PLC).

-

Phosphoinositide Breakdown: Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering further release of stored Ca2+. DAG remains in the membrane and, along with the increased Ca2+, activates protein kinase C (PKC). The combined effects of sustained depolarization, calcium overload, and activation of downstream signaling pathways like PKC contribute to the profound neurotoxic effects observed, including convulsions and eventual cell death.

It is important to note that while allopumiliotoxins are known to stimulate phosphoinositide breakdown, the direct involvement of a G-protein coupled receptor (GPCR) in the action of this compound has not been definitively established. The pathway illustrated above represents a plausible mechanism based on current knowledge of ion channel and second messenger signaling.

Conclusion

This compound is a highly toxic alkaloid with a potent excitatory effect on the central nervous system. Its primary mechanism of action involves the positive modulation of voltage-gated sodium channels, leading to a cascade of events that includes disruption of ion homeostasis and activation of second messenger systems. The limited quantitative LD50 data underscores the need for further research to fully characterize its toxicological profile. The detailed experimental protocols and the putative signaling pathway described in this guide provide a framework for researchers and drug development professionals to understand and investigate the toxicological properties of this and related compounds. A deeper understanding of the molecular interactions of this compound could pave the way for the development of novel pharmacological tools and potential therapeutic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Allopumiliotoxin - Wikipedia [en.wikipedia.org]

- 3. Evidence for an enantioselective pumiliotoxin 7-hydroxylase in dendrobatid poison frogs of the genus Dendrobates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective on Pumiliotoxin Alkaloid Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fascinating story of pumiliotoxin alkaloids is a journey into the heart of chemical ecology, natural product chemistry, and pharmacology. These intricate molecules, found in the skin of poison dart frogs, have captivated scientists for decades, not only for their potent biological activity but also for the remarkable evolutionary tale they tell. This technical guide provides a comprehensive historical perspective on pumiliotoxin research, from their initial discovery to our current understanding of their mechanism of action and potential as tools in drug development. A pivotal figure in this narrative is the late Dr. John W. Daly of the National Institutes of Health, whose pioneering work laid the foundation for much of what we know today.[1][2] This guide will delve into the key milestones of this research, present quantitative data on these alkaloids, detail seminal experimental protocols, and visualize the complex biological pathways they modulate.

A Rich History: From Poison Darts to Arthropod Appetizers

The initial interest in the skin secretions of brightly colored frogs stemmed from their use by indigenous people of Central and South America to poison blowgun darts.[3] This ethnobotanical lead sparked a deep scientific inquiry into the chemical nature of these potent toxins.

The Pioneer: John W. Daly and the NIH Frog Alkaloid Program

The modern era of research on alkaloids from frog skin began in the 1960s, with John W. Daly at the forefront.[1][4] His work, in collaboration with herpetologist Charles W. Myers, involved numerous expeditions to the rainforests of Central and South America to collect and study these unique amphibians.[1] This extensive fieldwork led to the discovery and characterization of over 800 different alkaloids from the skin of dendrobatid frogs and other anuran families.[5]

Initially, it was believed that the frogs synthesized these complex alkaloids themselves. However, a groundbreaking shift in understanding occurred in the early 1990s when Daly and his team demonstrated that these frogs do not produce the toxins but rather sequester them from their diet of arthropods, primarily mites and ants.[1][6] This "dietary hypothesis" was a landmark discovery in chemical ecology and explained the significant variation in alkaloid profiles observed among different frog populations.[6]

Key Milestones in Pumiliotoxin Research:

-

1960s: Dr. John W. Daly initiates a comprehensive research program at the NIH focusing on the chemistry and pharmacology of frog skin alkaloids.[4]

-

1970s: The first pumiliotoxins, including pumiliotoxin A and B, are isolated and their structures begin to be elucidated.[2]

-

Early 1990s: The "dietary hypothesis" is proposed and substantiated, demonstrating that poison frogs acquire pumiliotoxins from their arthropod prey.[1][6]

-

Late 1990s - 2000s: The mechanism of action of pumiliotoxins as modulators of voltage-gated sodium channels is established.[7][8] The total synthesis of several pumiliotoxins, including pumiliotoxin 251D, is achieved, enabling more detailed structure-activity relationship studies.[9]

-

2000s - Present: Ongoing research focuses on the specific dietary sources of pumiliotoxins, the molecular mechanisms of their sequestration and transport in frogs, and their potential as pharmacological probes and lead compounds for drug discovery.[3][10]

The Pumiliotoxin Family: Classification and Biological Activity

Pumiliotoxins are a diverse class of lipophilic alkaloids characterized by an indolizidine or quinolizidine ring system. They are broadly classified into three main groups: pumiliotoxins, allopumiliotoxins, and homopumiliotoxins.[3]

Table 1: Classification and Characteristics of Pumiliotoxin Alkaloids

| Class | Core Structure | Key Features | Example(s) |

| Pumiliotoxins | Indolizidine | Characterized by an 8-hydroxy-8-methyl-6-alkylideneindolizidine core. | Pumiliotoxin 251D, Pumiliotoxin A (307A), Pumiliotoxin B (323A) |

| Allopumiliotoxins | Indolizidine | 7-hydroxy derivatives of pumiliotoxins. Often more potent than their pumiliotoxin counterparts. | Allopumiliotoxin 267A |

| Homopumiliotoxins | Quinolizidine | Possess a quinolizidine ring system instead of an indolizidine ring. | Homopumiliotoxin 223G |

Biological Activity and Toxicity

Pumiliotoxins exhibit a range of biological activities, with their most prominent effect being the modulation of voltage-gated sodium channels (VGSCs).[7] This interaction leads to cardiotonic and myotonic effects.[3] The toxicity of pumiliotoxins varies significantly depending on their specific structure.

Table 2: Biological Activity and Toxicity of Selected Pumiliotoxins

| Alkaloid | Molecular Weight ( g/mol ) | Biological Activity | Toxicity (LD50) | Source Organism(s) |

| Pumiliotoxin 251D | 251.41 | Modulator of voltage-gated sodium and potassium channels.[11] Cardiac depressant.[3] | 10 mg/kg (mice, s.c.)[12], 150 ng/larva (tobacco budworm, injection)[13] | Dendrobates spp., Epipedobates spp., Minyobates spp., Phyllobates spp.[13] |

| Pumiliotoxin A (307A) | 307.49 | Weak positive inotropic agent.[3] | Not widely reported | Dendrobates spp.[14] |

| Pumiliotoxin B (323A) | 323.49 | Potent myotonic and cardiotonic agent; positive modulator of VGSCs.[3] | Not widely reported | Dendrobates pumilio[3] |

| This compound | 267.41 | Potent convulsant, approximately 5-fold more toxic than pumiliotoxin (+)-251D in mice.[15] | More potent than PTX 251D[15] | Dendrobates spp. (can be metabolized from PTX 251D)[10] |

Experimental Protocols

This section provides an overview of the key experimental methodologies that have been instrumental in advancing our understanding of pumiliotoxin alkaloids.

Isolation of Pumiliotoxins from Frog Skin

The initial step in studying these natural products is their extraction and isolation from the skin of poison frogs.

Protocol: Methanolic Extraction of Alkaloids from Frog Skin [16]

-

Sample Collection: Humanely euthanize the frog and carefully remove the skin.

-

Extraction: Place the skins (typically from five individuals per site for population studies) in methanol.

-

Partitioning:

-

Concentrate the methanol extract.

-

Partition the concentrated extract between an acidic aqueous solution and a nonpolar organic solvent (e.g., hexane) to remove lipids.

-

Basify the aqueous layer and extract the alkaloids into an organic solvent (e.g., chloroform or a mixture of chloroform and isopropanol).

-

-

Purification:

-

Concentrate the alkaloid-containing organic extract.

-

Subject the crude alkaloid extract to further purification using techniques such as column chromatography on silica gel or alumina, followed by high-performance liquid chromatography (HPLC) to isolate individual alkaloids.

-

Characterization and Structure Elucidation

Once isolated, the chemical structure of the pumiliotoxins is determined using a combination of spectroscopic techniques.

Protocol: GC-MS Analysis of Pumiliotoxin Alkaloids [16][17][18][19][20]

-

Sample Preparation: Dissolve the purified alkaloid or the crude alkaloid extract in a suitable solvent (e.g., methanol).

-

Gas Chromatography (GC):

-

Column: Use a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Injector: Set the injector temperature to 250-300°C.

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), holds for a short period, and then ramps up to a higher temperature (e.g., 280-320°C) at a rate of 10°C/min.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Impact (EI) at 70 eV is commonly used.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is typically employed.

-

Data Analysis: Identify the alkaloids by comparing their retention times and mass spectra with those of known standards or by interpreting the fragmentation patterns.

-

Protocol: 2D-NMR Spectroscopy for Structure Elucidation [14]

For novel pumiliotoxins, two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is crucial for complete structure elucidation.

-

Sample Preparation: Dissolve a sufficient quantity of the purified alkaloid in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

NMR Experiments: Acquire a suite of 2D-NMR spectra, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is essential for connecting different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

-

-

Structure Determination: Assemble the structural fragments and determine the complete chemical structure and stereochemistry by analyzing the correlations observed in the 2D-NMR spectra.

Total Synthesis of Pumiliotoxins

The chemical synthesis of pumiliotoxins is vital for confirming their proposed structures, providing larger quantities for biological testing, and enabling the creation of analogs for structure-activity relationship studies. The total synthesis of (+)-pumiliotoxin 251D is a notable achievement in this area.

Synthetic Workflow for (+)-Pumiliotoxin 251D (Overman's Approach) [9]

The synthesis of (+)-pumiliotoxin 251D has been achieved through various routes. One of the early and elegant syntheses was developed by Larry E. Overman and his group. A simplified workflow is presented below.

Caption: A simplified workflow for the total synthesis of (+)-pumiliotoxin 251D.

Pharmacological Assays

To understand the mechanism of action of pumiliotoxins, various pharmacological assays are employed, with a focus on their effects on ion channels.

Protocol: Electrophysiological Recording of Sodium Channel Activity [11][21]

-

Expression System: Use a heterologous expression system, such as Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293 cells), to express specific voltage-gated sodium channel subtypes.

-

Electrophysiology Technique: Employ the two-electrode voltage-clamp or whole-cell patch-clamp technique to record the ionic currents flowing through the expressed channels.

-

Pumiliotoxin Application: Perfuse the cells with a solution containing a known concentration of the pumiliotoxin being studied.

-

Data Acquisition and Analysis:

-

Record the sodium currents before, during, and after the application of the pumiliotoxin.

-

Analyze the changes in the current amplitude, voltage-dependence of activation and inactivation, and the kinetics of the channel to determine the effect of the pumiliotoxin.

-

Construct dose-response curves to determine the potency (e.g., IC₅₀ or EC₅₀) of the alkaloid.

-

Signaling Pathways and Mechanisms of Action

Pumiliotoxins primarily exert their effects by modulating the function of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in excitable cells like neurons and muscle cells.[7]

Modulation of Voltage-Gated Sodium Channels

Most pumiliotoxins, such as pumiliotoxin B, act as positive modulators of VGSCs. They bind to a site on the channel protein that is distinct from the binding sites of other well-known sodium channel toxins like batrachotoxin and tetrodotoxin.[8][22] This binding allosterically enhances the opening of the channel, leading to an increased influx of sodium ions and resulting in prolonged depolarization of the cell membrane. This mechanism underlies their cardiotonic and myotonic effects.[3]

In contrast, pumiliotoxin 251D exhibits a more complex mechanism. It can inhibit the influx of Na⁺ ions through mammalian VGSCs and also affects the steady-state activation and inactivation of the channels.[11] Furthermore, it has been shown to inhibit some voltage-gated potassium channels.[11]

Caption: Signaling pathway of pumiliotoxin B modulation of voltage-gated sodium channels.

Experimental and Research Workflows